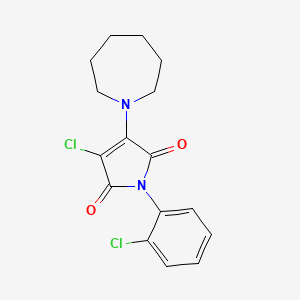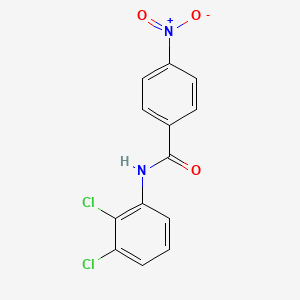![molecular formula C17H17N5OS B5550100 2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)
2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide is a part of a broader class of triazole derivatives, known for their diverse range of applications in the field of medicinal chemistry and materials science. Triazole derivatives are synthesized using a variety of chemical reactions, targeting specific molecular structures to achieve desired chemical and physical properties.
Synthesis Analysis
Synthesis of triazole derivatives, including compounds similar to this compound, involves reactions of 1,2,4-triazoles with chloroacetamides or acetic acids in the presence of catalysts like PEG-400 for environmental friendliness and efficiency. The method demonstrates advantages such as good yields, minimal pollution, and simplicity in operation (Wang Sheng-qing, 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using advanced spectroscopic techniques, including IR, NMR, and elemental analysis. These techniques allow for the detailed elucidation of the compound's structure, confirming the presence of the triazole ring and its substituted groups (Ashvin D. Panchal & P. Patel, 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cyclization with hydrazine hydrate and reactions with aromatic aldehyde, to afford new compounds with potential applications. The synthesis process and the resulting compounds are characterized by their unique chemical properties, including reactivity and stability under different conditions (Y. Ostapiuk, V. Matiychuk, M. Obushak, 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are typically assessed through experimental methods, including crystallography and thermogravimetric analysis, to determine the compounds' suitability for specific applications (Walid Fathalla, 2015).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and reactivity with other chemical agents, are key to understanding their behavior in chemical reactions and their potential use in drug development, material science, and other applications. These properties are explored through various chemical tests and analytical methods (Reham E. Abdelwahab et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study focused on synthesizing related compounds, highlighting methods that offer good yields and environmental friendliness, which could be relevant for the synthesis of 2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide (Wang Sheng-qing, 2010).
Biological Activities
- Research on similar triazole compounds containing thioamide groups showed antifungal and plant growth regulating activities. These insights could be useful for understanding the potential applications of this compound in biological contexts (Fa-Qian Liu et al., 2005).
Antimicrobial and Antifungal Properties
- A study on N-phenylacetamide derivatives, which are structurally similar, showed promising results against various bacteria, indicating potential antimicrobial applications for this compound (Hui Lu et al., 2020).
Anticancer Properties
- Compounds structurally related to this compound have been evaluated for anticancer activity, suggesting a potential area of application for this compound (Y. Ostapiuk et al., 2015).
Eigenschaften
IUPAC Name |
2-[(5-amino-2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(13-8-4-2-5-9-13)15(23)12-24-17-19-16(18)20-22(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZEIXTUPQVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NN2C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)




![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)
![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)